molecular formula C24H22AsClO B034023 Tetraphenylarsonium chloride monohydrate CAS No. 104170-16-3

Tetraphenylarsonium chloride monohydrate

Cat. No.: B034023
CAS No.: 104170-16-3
M. Wt: 436.8 g/mol
InChI Key: NGDWSDTZKCSLRK-UHFFFAOYSA-M
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Description

Tetraphenylarsonium chloride monohydrate is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·H₂O. This compound is a white solid that is often used as a hydrate. It is the chloride salt of the tetraphenylarsonium cation, which has a tetrahedral structure. This compound is soluble in polar organic solvents and is commonly used in various chemical applications .

Preparation Methods

Tetraphenylarsonium chloride monohydrate is typically prepared through the neutralization of tetraphenylarsonium chloride hydrochloride, which is produced from triphenylarsine. The synthetic route involves several steps:

    Bromination of Triphenylarsine: [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]

    Hydrolysis: [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]

    Grignard Reaction: [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]

    Neutralization: [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]

    Final Neutralization: [(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O]

Industrial production methods often involve similar steps but are optimized for larger-scale synthesis .

Chemical Reactions Analysis

Tetraphenylarsonium chloride monohydrate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tetraphenylarsonium oxide.

    Reduction: It can be reduced under specific conditions to form different arsonium compounds.

    Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.

Common reagents used in these reactions include bromine, water, Grignard reagents, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetraphenylarsonium chloride monohydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which tetraphenylarsonium chloride monohydrate exerts its effects involves its ability to solubilize polyatomic anions in organic media. This is achieved through the formation of stable complexes with the anions, facilitating their extraction and analysis. The molecular targets and pathways involved include interactions with various anions and the stabilization of these anions in organic solvents .

Comparison with Similar Compounds

Tetraphenylarsonium chloride monohydrate can be compared with other similar compounds such as:

  • Tetraphenylphosphonium chloride
  • Tetrabutylammonium chloride
  • Tetraethylammonium chloride

These compounds share similar properties, such as solubility in polar organic solvents and use as cation exchange reagents. this compound is unique due to its specific interactions with certain anions and its tetrahedral structure .

Properties

IUPAC Name

tetraphenylarsanium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDWSDTZKCSLRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22AsClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369101
Record name Arsonium, tetraphenyl-,chloride, hydrate (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6024-92-6, 104170-16-3
Record name Arsonium, tetraphenyl-, chloride, hydrate (1:1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6024-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsonium, tetraphenyl-,chloride, hydrate (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Why was Tetraphenylarsonium chloride monohydrate used in the synthesis of Tetraphenylarsonium azide?

A1: The research aimed to synthesize Tetraphenylarsonium azide and explore the possibility of creating Tetraphenylarsonium azidodithiocarbonate. this compound likely served as a convenient source of the Tetraphenylarsonium cation ([Ph4As]+) []. By reacting it with sodium azide, the researchers could replace the chloride anion with the desired azide anion, forming Tetraphenylarsonium azide.

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